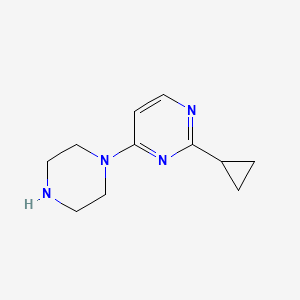
2-Ciclopentil-4-piperazin-1-ilpirimidina
Descripción general
Descripción
Synthesis Analysis
Recent methods for the synthesis of piperazine derivatives, which could be relevant to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine, include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group .
Chemical Reactions Analysis
While specific chemical reactions involving 2-Cyclopropyl-4-piperazin-1-ylpyrimidine are not detailed in the search results, there are references to the synthesis of related pyrimidine derivatives. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .
Aplicaciones Científicas De Investigación
Investigación sobre el cáncer
Los derivados de piperazina se han estudiado como inhibidores de PAK4, que muestran potencial para inhibir la proliferación, migración e invasión celular en células cancerosas .
Actividad antimicrobiana
Se informa que algunos derivados de piperazina tienen diversas actividades biológicas, incluidas propiedades antimicrobianas. Se han sintetizado y evaluado su eficacia contra varios microorganismos .
Síntesis química
Los compuestos de piperazina se utilizan en procesos de síntesis química, como la preparación de otras moléculas complejas con posibles actividades farmacológicas .
Mecanismo De Acción
Target of Action
Similar compounds have been reported to inhibit cdk2, a protein kinase involved in cell cycle regulation
Mode of Action
Similar compounds have been reported to interact with their targets by binding to the active site and inhibiting enzymatic activity
Biochemical Pathways
Compounds that inhibit cdk2 can affect the cell cycle, particularly the transition from the g1 phase to the s phase
Pharmacokinetics
Similar compounds have been reported to have good bioavailability
Result of Action
Compounds that inhibit cdk2 can induce cell cycle arrest and apoptosis
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of similar compounds
Análisis Bioquímico
Biochemical Properties
2-Cyclopropyl-4-piperazin-1-ylpyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition is crucial for enhancing cognitive functions and is being explored for potential therapeutic applications in treating neurodegenerative diseases such as Alzheimer’s disease. The nature of these interactions involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine.
Cellular Effects
2-Cyclopropyl-4-piperazin-1-ylpyrimidine influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can modulate the ubiquitin-proteasome system, which is responsible for protein degradation . By inhibiting specific enzymes within this system, 2-Cyclopropyl-4-piperazin-1-ylpyrimidine can induce apoptosis and reduce cell proliferation, making it a potential candidate for cancer therapy.
Molecular Mechanism
The molecular mechanism of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. It binds to the active sites of enzymes such as acetylcholinesterase and ubiquitin ligases, inhibiting their activity . This inhibition leads to an accumulation of substrates, which can trigger downstream effects such as apoptosis in cancer cells or enhanced cognitive function in neurodegenerative diseases.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . Long-term exposure to 2-Cyclopropyl-4-piperazin-1-ylpyrimidine has been observed to cause sustained inhibition of target enzymes, leading to prolonged effects on cellular functions.
Dosage Effects in Animal Models
The effects of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine vary with different dosages in animal models. At lower doses, it can enhance cognitive functions by inhibiting acetylcholinesterase, while higher doses may induce toxic effects . In cancer models, varying the dosage can influence the extent of apoptosis and tumor reduction, with higher doses generally leading to more significant effects but also increasing the risk of adverse reactions.
Metabolic Pathways
2-Cyclopropyl-4-piperazin-1-ylpyrimidine is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase and ubiquitin ligases, affecting metabolic flux and metabolite levels . These interactions can lead to changes in the levels of neurotransmitters and other critical metabolites, influencing various physiological processes.
Transport and Distribution
Within cells and tissues, 2-Cyclopropyl-4-piperazin-1-ylpyrimidine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, where it can exert its biochemical effects. The compound’s distribution can affect its efficacy and potential side effects, depending on the concentration and localization within different tissues.
Subcellular Localization
The subcellular localization of 2-Cyclopropyl-4-piperazin-1-ylpyrimidine is crucial for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, its localization to the endoplasmic reticulum or mitochondria can influence its interactions with enzymes and other biomolecules, thereby modulating its biochemical and cellular effects.
Propiedades
IUPAC Name |
2-cyclopropyl-4-piperazin-1-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4/c1-2-9(1)11-13-4-3-10(14-11)15-7-5-12-6-8-15/h3-4,9,12H,1-2,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKCRROKAPZYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)N3CCNCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001269289 | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944898-38-8 | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=944898-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Cyclopropyl-4-(1-piperazinyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001269289 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


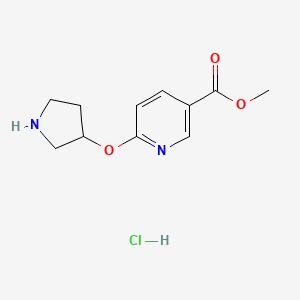
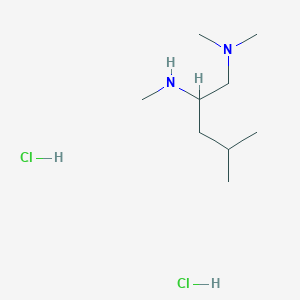
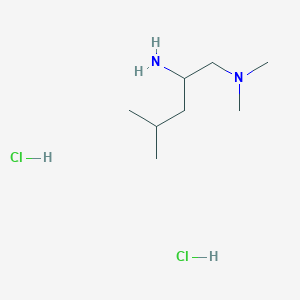
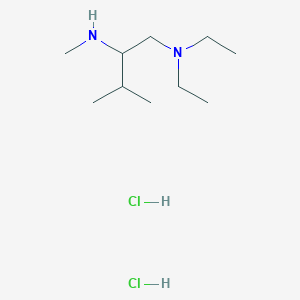
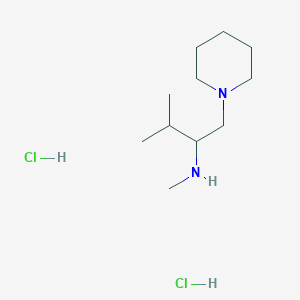
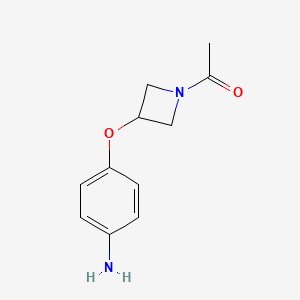
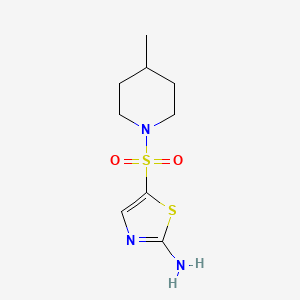
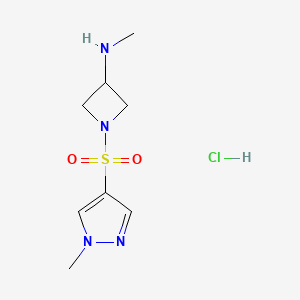
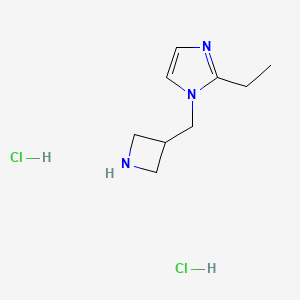


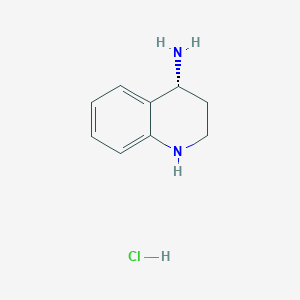

![1-(5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-yl)urea hydrochloride](/img/structure/B1473201.png)
